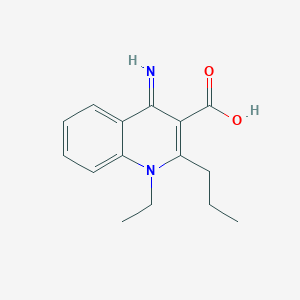

1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

CAS No. |

922499-38-5 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

1-ethyl-4-imino-2-propylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C15H18N2O2/c1-3-7-12-13(15(18)19)14(16)10-8-5-6-9-11(10)17(12)4-2/h5-6,8-9,16H,3-4,7H2,1-2H3,(H,18,19) |

InChI Key |

QPOJQVMFUSTLJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=N)C2=CC=CC=C2N1CC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Cyclization

- The synthesis often begins with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid esters, which can be prepared by cyclization of appropriate substituted anilines or malonic acid derivatives under reflux conditions in high-boiling solvents such as diphenyl ether or phenyl ether.

- For example, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is obtained by refluxing malonic acid diethyl ester with substituted anilines, followed by cyclization at elevated temperatures (~240-255 °C).

N-Alkylation

- The 1-ethyl substitution is introduced by N-alkylation of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester using ethyl bromide or similar alkyl halides in the presence of sodium hydride in anhydrous solvents like dimethylformamide (DMF).

- This step yields 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester intermediates.

Conversion to 4-Imino Derivatives

- The 4-oxo group is converted to the 4-imino group by reaction with amines, such as propylamine, under controlled conditions.

- A key intermediate in this transformation is the 4-imino carbonyl chloride, generated by treating the 4-oxo acid or ester with thionyl chloride (SOCl2). This intermediate then reacts with the amine to form the 4-imino amide or acid.

- For example, treatment of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives with SOCl2 followed by reaction with propylamine yields the this compound or its amide analogs.

Hydrolysis and Isolation

- Hydrolysis of the ester groups under neutral or basic conditions (e.g., refluxing with water or aqueous sodium hydroxide) converts esters to the corresponding carboxylic acids.

- The 4-imino acids are often isolated by acidification of the reaction mixture to pH ~4 with hydrochloric acid, followed by filtration and washing to obtain crystalline products.

- The 4-imino acids are sparingly soluble in organic solvents but soluble in water, facilitating purification by trituration with ethyl acetate and hexane.

Detailed Reaction Conditions and Yields

Mechanistic Insights and Intermediate Species

- The formation of the 4-imino acid involves substitution at the C-4 position of the quinoline ring by the amine, proceeding through a 4-imino carbonyl chloride intermediate.

- Competitive hydrolysis and aminolysis of this intermediate determine the ratio of 4-imino acid and 4-imino amide products.

- The imine group geometry and tautomeric forms influence the stability and solubility of the final compounds.

Summary of Key Research Findings

- The preparation of this compound is well-documented through stepwise synthesis involving cyclization, N-alkylation, imine formation, and hydrolysis.

- The use of thionyl chloride to generate reactive intermediates is critical for efficient imine introduction.

- Hydrolysis and acidification steps are optimized to maximize yield and purity of the 4-imino acid.

- The compound exhibits characteristic melting points and solubility profiles consistent with its structure.

- The synthetic methods are supported by spectroscopic data (NMR, IR) and mass spectrometry confirming the structure and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-diones.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and carboxylic acid positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinoline-2,4-diones.

Reduction: Amino derivatives of the quinoline compound.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid belongs to the class of dihydroquinoline derivatives. Its structure features a quinoline core, which is known for its ability to interact with various biological targets. The molecular formula is , with a molecular weight of approximately 232.28 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydroquinoline compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These compounds showed significant antibacterial activity, suggesting their potential as new antimicrobial agents .

Antitumor Activity

The compound has been investigated for its antitumor properties. Research indicates that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The quinoline structure is often associated with the ability to interfere with DNA synthesis and repair mechanisms in cancer cells, making it a valuable scaffold for developing anticancer drugs .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of dihydroquinoline derivatives in the context of neurodegenerative diseases like Alzheimer’s disease. Compounds that include the dihydroquinoline moiety have been shown to inhibit key enzymes involved in the pathology of Alzheimer’s by acting as dual inhibitors of cholinesterases and monoamine oxidases. This dual-target approach is promising for developing multifunctional agents that can mitigate cognitive decline .

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of various dihydroquinoline derivatives, this compound was synthesized and tested against several pathogens. The results indicated a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, highlighting its potential as an antituberculosis agent .

Case Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of dihydroquinolines found that compounds similar to this compound could effectively cross the blood-brain barrier (BBB). This property is crucial for treating central nervous system disorders. The study demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegeneration .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and leading to bacterial cell death.

Pathways Involved: The inhibition of DNA replication and transcription pathways is a key mechanism by which this compound exerts its antimicrobial effects.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and related derivatives:

Key Observations:

- R1 Substituents: The ethyl group in the target compound contrasts with cyclopropyl in most fluoroquinolones. Cyclopropyl enhances membrane penetration and antibacterial potency, while ethyl may improve solubility .

- Oxo groups are critical for metal chelation in enzyme inhibition .

- R2 Propyl Group : Rare in literature; its steric bulk may influence binding kinetics or solubility.

Structure-Activity Relationships (SAR)

- Position 1 : Cyclopropyl > ethyl for antibacterial potency due to enhanced membrane penetration .

- Position 4: Oxo > imino for enzyme inhibition; oxo groups chelate Mg²⁺ in the DNA gyrase complex .

- Position 7 : Piperazinyl or halogen substitutions improve spectrum and resistance profiles .

- Position 2 : Propyl’s role is underexplored but may modulate solubility or toxicity .

Biological Activity

1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The compound can be derived from 1-alkyl-1,4-dihydro-4-iminoquinoline-3-carboxylic acids through hydrolysis reactions, which yield water-soluble derivatives. The structural characteristics include an imino group that plays a crucial role in its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial activity. For instance, studies have shown that certain quinoline derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial replication .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, with some studies reporting an IC50 value in the micromolar range against specific cancer cell lines. The presence of the carboxylic acid moiety is believed to enhance its cytotoxic effects by facilitating cellular uptake and promoting interactions with biological targets .

Antiallergic Activity

Another area of interest is the potential antiallergic activity of this compound. Structural modifications have been linked to enhanced efficacy in reducing allergic responses in animal models. For example, ethyl esters derived from similar compounds have demonstrated significant potency in passive cutaneous anaphylaxis tests .

Case Studies and Research Findings

Several studies have explored the biological effects and mechanisms of action of quinoline derivatives:

- Antimicrobial Activity : A study evaluated various quinoline derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications at the 3-position significantly increased antibacterial potency.

- Cytotoxicity Assays : In vitro studies conducted on cancer cell lines demonstrated that compounds with a similar structure to this compound exhibited selective cytotoxicity, with minimal effects on normal cells.

- Allergy Models : In vivo experiments showed that specific derivatives reduced histamine release and other inflammatory markers in response to allergens.

Data Table of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1,ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid and related derivatives?

Synthesis typically involves multi-step protocols, including cyclization, functional group modifications, and hydrolysis. For example:

- Cyclization : Quinolone scaffolds are formed via thermal lactamization using polyphosphoric acid (PPA) under controlled heating (e.g., 90°C for 3 hours) .

- Ester hydrolysis : Ethyl ester intermediates (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) are hydrolyzed using 10% NaOH in methanol to yield carboxylic acid derivatives .

- Substituent introduction : Piperazinyl or alkyl groups are added via nucleophilic substitution or coupling reactions (e.g., using alkyl-1-piperazinyl groups for antibacterial activity) .

Q. How can the purity and structural identity of this compound be validated in academic research?

- Chromatography : Use HPLC with pharmacopeial reference standards (e.g., USP or EP-certified materials) to assess purity and detect impurities .

- Spectroscopy : Confirm structural integrity via H/C NMR (e.g., verifying ethyl and propyl substituents) and FT-IR (carboxylic acid C=O stretch at ~1700 cm) .

- Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., exact mass ±1 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of dihydroquinoline derivatives?

Contradictions often arise from varying reaction conditions. For example:

- Temperature sensitivity : Thermal lactamization (e.g., in diphenyl ether at 90°C vs. 120°C) may alter yields due to side reactions. Optimize using controlled heating and inert atmospheres .

- Steric effects : Bulky substituents (e.g., cyclopropyl groups) may hinder nucleophilic substitution. Use catalytic agents like DMF or adjust solvent polarity to improve efficiency .

- Data reconciliation : Cross-validate results using orthogonal methods (e.g., compare NMR with X-ray crystallography for structural confirmation) .

Q. What strategies are effective for analyzing and mitigating impurities in this compound?

- Impurity profiling : Identify common by-products (e.g., desfluoro compounds or ethylenediamine adducts) via LC-MS and reference standards (e.g., EP Impurity B or C) .

- Reaction monitoring : Use in-situ FT-IR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .

- Purification : Employ recrystallization (e.g., from ethanol/water mixtures) or preparative HPLC to isolate high-purity fractions (>98%) .

Q. How can structure-activity relationships (SAR) be investigated for antibacterial applications?

- Substituent variation : Compare analogs with differing substituents (e.g., fluoro vs. methoxy groups at position 6 or 8) to assess antibacterial potency .

- Crystallographic studies : Resolve 3D structures (e.g., via X-ray diffraction) to correlate substituent orientation with target binding (e.g., DNA gyrase inhibition) .

- Biological assays : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative strains and correlate with logP values to evaluate hydrophobicity effects .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing degradation products?

- Stability testing : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation via UPLC-QTOF-MS .

- Forced degradation : Use oxidative agents (HO) or hydrolytic conditions (0.1M HCl/NaOH) to simulate degradation pathways .

- Comparative analysis : Match degradation products with known impurities (e.g., EP-certified references) to identify structural motifs .

Q. How can researchers optimize solvent systems for dihydroquinoline crystallization?

- Solvent screening : Test polar aprotic (e.g., DMSO) vs. non-polar (toluene) solvents for crystal habit modification .

- Co-solvents : Use ethanol/water mixtures (70:30 v/v) to enhance solubility and nucleation rates .

- Temperature gradients : Gradual cooling (e.g., 5°C/hour) from saturated solutions improves crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.